
6-Fluorobenzo(a)pyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluorobenzo(a)pyrene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 273823. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tumorigenicity Studies
Research comparing the tumorigenic activities of benzo(a)pyrene and 6-fluorobenzo(a)pyrene has shown that the fluorinated derivative exhibits reduced tumorigenicity. In studies involving Swiss Webster mice, 6-F-BP demonstrated about half the activity of benzo(a)pyrene in inducing skin papillomas and lung adenomas. Specifically, it was noted that while both compounds initiated similar types of tumors, the presence of fluorine significantly diminished the potency of 6-F-BP as a carcinogen .
Table 1: Tumorigenic Activity Comparison
Compound | Tumor Type | Mouse Strain | Activity Level (relative to BP) |
---|---|---|---|
Benzo(a)pyrene | Skin Papillomas | CD-1 | 100% |
This compound | Skin Papillomas | CD-1 | 50% |
Benzo(a)pyrene | Lung Adenomas | Swiss Webster | 100% |
This compound | Lung Adenomas | Swiss Webster | 50% |
DNA Interaction Studies
The interaction of this compound with DNA has been investigated to understand its mechanism of action as a potential carcinogen. Studies utilizing 32P-postlabeling techniques have identified specific DNA adducts formed by 6-F-BP. These adducts are critical in elucidating how PAHs initiate cancer at the molecular level. The formation of these adducts is primarily through diolepoxide pathways, which differ from those associated with other derivatives like 6-methylbenzo(a)pyrene .
Table 2: DNA Adduct Formation
Activation Method | Adduct Yield (μmol/mol DNA-P) |
---|---|
Microsomes (with 6-F-BP) | 6.5 |
Microsomes (with Benzo(a)pyrene) | 15 |
Mechanistic Studies in Toxicology
The substitution of hydrogen with fluorine in benzo(a)pyrene has been utilized to explore mechanisms behind polycyclic aromatic hydrocarbon-induced toxicity. The research indicates that while fluorination decreases overall tumorigenic potential, it still allows for significant interactions with cellular macromolecules, which can lead to toxicological effects . This makes 6-F-BP a valuable compound for studying the structure-activity relationship in PAHs.
Environmental and Analytical Applications
In environmental chemistry, compounds like this compound are important for assessing pollution and human exposure risks related to PAHs. Its unique properties allow researchers to develop analytical methods for detecting PAHs in various environmental samples, contributing to studies on air quality and soil contamination.
Future Research Directions
Ongoing studies are focusing on:
- Comparative Toxicology : Further research is needed to understand how structural modifications affect the biological activity of PAHs.
- Mechanistic Insights : Investigating how DNA adducts influence gene expression and cellular responses.
- Environmental Monitoring : Developing sensitive detection methods for halogenated PAHs in environmental matrices.
Q & A
Basic Research Questions
Q. What are the established synthesis routes and characterization methods for 6-fluorobenzo(a)pyrene?
- Methodological Answer : Synthesis typically involves electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for fluorine-19 detection, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. Purity is assessed via HPLC with UV detection, as impurities can skew toxicological results .
Q. What is the toxicity profile of this compound, and how does it compare to benzo(a)pyrene?
- Methodological Answer : Acute toxicity (e.g., LD50) is determined using rodent models, while chronic carcinogenicity is assessed via long-term bioassays (e.g., subcutaneous injection in rats). Studies show a TDLo of 35 mg/kg in rats for tumor induction, with fluorine substitution altering metabolic activation pathways compared to benzo(a)pyrene. Toxicity data should be analyzed using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study validity .
Q. Which analytical techniques are most reliable for detecting this compound in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity. For adduct detection in DNA, ³²P-postlabeling or accelerator mass spectrometry (AMS) is used. Quality control requires spiked recovery experiments and comparison with certified reference materials .
Advanced Research Questions
Q. How does the metabolic activation of this compound via radical cation formation influence its carcinogenicity?
- Methodological Answer : Metabolic pathways are studied using rat liver microsomes or recombinant cytochrome P450 enzymes. Fluorine’s electron-withdrawing effect stabilizes radical cations, promoting one-electron oxidation and subsequent DNA adduct formation. Comparative studies with deuterated analogs can isolate kinetic isotope effects, as shown in Cavalieri et al. (1988) .
Q. What experimental models best replicate this compound-induced DNA adducts in humans?
- Methodological Answer : In vitro models (e.g., human hepatocyte cultures) and in vivo models (e.g., transgenic rodents expressing human CYP1A1) are prioritized. Adduct mapping uses DNA hydrolysis followed by LC-MS/MS or immunoaffinity chromatography. Discrepancies between models require PICO(T) analysis (Population, Intervention, Comparison, Outcome, Time) to optimize translational relevance .
Q. How do structural modifications, such as fluorine substitution, alter the genotoxic potency of benzo(a)pyrene derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies compare adduct levels and mutagenicity in Ames tests with TA98 and TA100 strains. Fluorine’s impact on redox potential is quantified via cyclic voltammetry. Meta-analyses of existing data (e.g., IARC monographs) highlight mechanistic differences in metabolic activation .
Q. What factors explain contradictory results between in vitro and in vivo studies on this compound toxicity?
- Methodological Answer : Discrepancies often arise from differences in metabolic competence (e.g., lack of phase II enzymes in vitro). Integrated PEO (Population, Exposure, Outcome) frameworks control for variables like bioavailability and tissue-specific metabolism. Co-culture systems with hepatocytes and target cells improve in vitro predictability .
Q. How does fluorine substitution affect the environmental persistence and ecotoxicological impact of this compound?
- Methodological Answer : Environmental fate is assessed using OECD Guideline 307 (soil degradation) and EPI Suite modeling for bioaccumulation. Ecotoxicity tests on Daphnia magna and zebrafish embryos evaluate acute/chronic effects. Fluorine’s hydrophobicity (log Kow ~6.2) increases bioaccumulation potential compared to non-halogenated PAHs .
Q. What systematic review frameworks are optimal for synthesizing evidence on this compound’s carcinogenic mechanisms?
- Methodological Answer : PRISMA guidelines ensure reproducible literature screening. Data extraction prioritizes studies using the PECO framework (Population, Exposure, Comparator, Outcome). Meta-regression analyzes dose-response relationships, while SYRINA assesses evidence integration across experimental models .
特性
CAS番号 |
59417-86-6 |
---|---|
分子式 |
C20H11F |
分子量 |
270.3 g/mol |
IUPAC名 |
6-fluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H11F/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
InChIキー |
WELROXOUKNZNRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3 |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3 |
Key on ui other cas no. |
59417-86-6 |
同義語 |
6-fluorobenzo(a)pyrene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。